Cas no 2649059-59-4 (5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine)
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- EN300-1776640
- 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
- 2649059-59-4
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- Inchi: 1S/C9H7N5O/c15-7-10-3-8-1-2-9(12-4-8)14-6-11-5-13-14/h1-2,4-6H,3H2
- InChI Key: BVRIFCSTPSHGTH-UHFFFAOYSA-N
- SMILES: O=C=NCC1=CN=C(C=C1)N1C=NC=N1
Computed Properties
- Exact Mass: 201.06505986g/mol
- Monoisotopic Mass: 201.06505986g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 73Ų
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776640-0.05g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1776640-0.1g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1776640-0.25g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1776640-0.5g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1776640-1.0g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1776640-2.5g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1776640-5.0g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1776640-10.0g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1776640-1g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1776640-5g |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649059-59-4 | 5g |
$3687.0 | 2023-09-20 |
5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
Introduction to 5-(Isocyanatomethyl)-2-(1H-1,2,4-Triazol-1-yl)pyridine (CAS No. 2649059-59-4)
5-(Isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine, with the CAS number 2649059-59-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an isocyanato group, a triazole ring, and a pyridine moiety. These structural elements endow the compound with a range of biological activities and potential applications in drug development.
The isocyanato group in 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine is particularly noteworthy due to its reactivity. Isocyanates are known for their ability to form urea and urethane linkages, which are crucial in the synthesis of various polymers and coatings. In the context of medicinal chemistry, this reactivity can be harnessed to create novel drug conjugates and prodrugs. For instance, recent studies have explored the use of isocyanato-containing compounds in the development of targeted drug delivery systems, where the isocyanato group facilitates the formation of stable linkages with targeting moieties.
The triazole ring is another key feature of 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine. Triazoles are well-known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The presence of a triazole ring can enhance the pharmacological profile of a compound by improving its metabolic stability and bioavailability. In addition, triazoles often exhibit favorable binding interactions with biological targets, making them valuable scaffolds in drug design. Recent research has highlighted the potential of triazole-containing compounds in the treatment of various diseases, such as Alzheimer's disease and cancer.
The pyridine moiety in 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine contributes to its overall pharmacological properties. Pyridines are common heterocyclic compounds found in many pharmaceuticals due to their ability to modulate various biological processes. They can act as ligands for receptors and enzymes, influencing signaling pathways and cellular functions. For example, pyridine derivatives have been investigated for their anti-inflammatory and analgesic effects. The combination of a pyridine ring with other functional groups can lead to compounds with enhanced therapeutic potential.
The unique combination of an isocyanato group, a triazole ring, and a pyridine moiety in 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine makes it a promising candidate for drug development. Recent studies have focused on exploring its biological activities and potential applications. For instance, research has shown that this compound exhibits potent antifungal activity against various fungal strains, including those resistant to conventional antifungal agents. This property makes it a valuable lead compound for the development of new antifungal drugs.
In addition to its antifungal properties, 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine has also been investigated for its anticancer activity. Studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action involves modulating key enzymes and proteins that are dysregulated in cancer cells. These findings suggest that 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine could be further developed as a potential anticancer agent.
The synthetic accessibility of 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine is another advantage that contributes to its appeal in pharmaceutical research. The compound can be synthesized through well-established chemical routes using readily available starting materials. This ease of synthesis allows for efficient scale-up and optimization processes, facilitating its transition from laboratory studies to preclinical and clinical trials.
In conclusion, 5-(isocyanatomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS No. 2649059-59-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features endow it with a range of biological activities and make it a valuable lead compound for the development of new drugs targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further highlighting its importance in the field.
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